3,5-dimethyl-1-[3-(2-nitrophenoxy)propyl]piperidine oxalate
Overview
Description
“3,5-dimethyl-1-[3-(2-nitrophenoxy)propyl]piperidine oxalate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . The “3,5-dimethyl” indicates that there are two methyl groups on the 3rd and 5th carbon of the piperidine ring. The “1-[3-(2-nitrophenoxy)propyl]” suggests a propyl chain attached to the 1st carbon of the ring, with a nitrophenol group at the end .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the piperidine ring and the various attached groups. The 3D structure could be analyzed using software tools, but without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group on the phenol could potentially be reduced, and the compound could undergo various reactions due to the presence of the piperidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar nitrophenol group and the nonpolar methyl groups could give the compound both polar and nonpolar characteristics .Scientific Research Applications
Redox-Sensitive MRI Contrast Agents
Nitroxide radicals, which share a structural resemblance with piperidine derivatives, have been utilized as redox-sensitive contrast agents in magnetic resonance imaging (MRI). These agents participate in cellular redox reactions, losing their contrasting ability over time, which can be correlated to the tissue's reducing power or "redox status." This characteristic makes them useful in distinguishing between normal and tumor tissue based on their reduction rates, thus enabling the noninvasive assessment of intracellular redox status (Hyodo et al., 2006).
Environmental Remediation
Piperidine derivatives have been explored for environmental applications, such as the degradation of pollutants. The photoassisted Fenton reaction, involving compounds like methyl parathion, has demonstrated the capability for rapid and complete mineralization of these pollutants into harmless end products, highlighting the potential of certain piperidine derivatives in water treatment processes (Pignatello & Sun, 1995).
Antioxidant and Anticancer Applications
Nitroxides, including certain piperidine nitroxides, have been studied for their antioxidant properties and potential as anticancer drugs. These compounds can scavenge reactive free radicals, mimic superoxide dismutase activity, and potentially protect against oxidative stress induced by anticancer drugs. Their applications are being explored in various cancer types, underlining the therapeutic potential of nitroxide derivatives in oncology (Lewandowski & Gwoździński, 2017).
Synthesis and Chemical Studies
The synthesis and characterization of compounds related to piperidine oxalate, including studies on their conformation, reactivity, and interaction with other molecules, form a significant part of the research. For instance, studies on the conformational aspects of certain piperidine derivatives using NMR spectra have contributed to understanding their structural properties and potential applications in chemical synthesis (Muthukumaran et al., 2019).
Mechanism of Action
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Piperidine derivatives can have a wide range of biological activities, but the exact effects would depend on the specific structure and the biological system .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,5-dimethyl-1-[3-(2-nitrophenoxy)propyl]piperidine;oxalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.C2H2O4/c1-13-10-14(2)12-17(11-13)8-5-9-21-16-7-4-3-6-15(16)18(19)20;3-1(4)2(5)6/h3-4,6-7,13-14H,5,8-12H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYRWYAZXJUNIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCOC2=CC=CC=C2[N+](=O)[O-])C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.